![molecular formula C23H19ClN2O4 B249367 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDMB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of CDMB is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB and STAT3 signaling pathways. These pathways are involved in inflammation and cell proliferation, and their inhibition by CDMB may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. CDMB has also been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of inflammatory gene expression.
Advantages and Limitations for Lab Experiments
CDMB has several advantages for use in lab experiments, including its high potency and selectivity for certain cellular pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on CDMB, including its potential use in combination with other anti-cancer drugs, the development of more potent and selective derivatives, and the exploration of its potential applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
CDMB can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-methylbenzoxazole in the presence of a reducing agent. The resulting 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline can then be reacted with 2,6-dimethoxybenzoyl chloride to form CDMB.
Scientific Research Applications
CDMB has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, CDMB has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
properties
Product Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
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Molecular Formula |
C23H19ClN2O4 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-13-7-10-18-17(11-13)26-23(30-18)14-8-9-15(24)16(12-14)25-22(27)21-19(28-2)5-4-6-20(21)29-3/h4-12H,1-3H3,(H,25,27) |
InChI Key |
URSOXGNDTMDXFX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
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